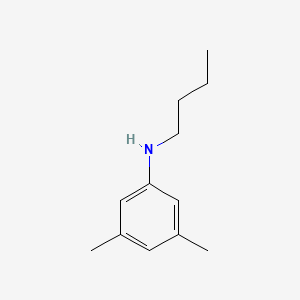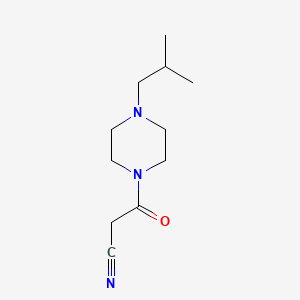
3-(4-Isobutylpiperazin-1-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Isobutylpiperazin-1-yl)-3-oxopropanenitrile: is a chemical compound with the following structure:
Structure: CH3C(O)CNC(H2CH2CH(CH3)NH)C(H3)C(O)NH2
It is also known by its CAS number: 713522-62-4 . This compound belongs to the class of piperazine derivatives and contains both a ketone group and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 3-(4-Isobutylpiperazin-1-yl)-3-oxopropanenitrile involves the reaction of an isobutylpiperazine derivative with a nitrile-containing compound. Specific synthetic routes may vary, but a common approach is the condensation of 4-isobutylpiperazine with malononitrile or its derivatives.
Reaction Conditions: Reaction conditions typically involve refluxing the reactants in an appropriate solvent (such as ethanol or acetonitrile) with a base (such as sodium ethoxide or potassium carbonate) to facilitate the condensation reaction.
Industrial Production Methods: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the methods described above.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The ketone group in the compound can undergo oxidation reactions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Reduction: Reduction of the nitrile group can yield the corresponding amine.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Alkyl halides or acyl chlorides.
Reduction: Hydrogen gas with a catalyst (e.g., Raney nickel).
- Oxidation: Ketone to carboxylic acid.
- Substitution: N-alkylated or N-acylated piperazine derivatives.
- Reduction: Primary amine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Investigated for potential drug development due to its piperazine scaffold.
Neuropharmacology: May interact with neurotransmitter receptors.
Chemical Biology: Used as a building block in the synthesis of other compounds.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other piperazine derivatives with ketone and nitrile groups.
Uniqueness: Its specific combination of functional groups sets it apart from related compounds.
Remember that further research and experimental studies are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C11H19N3O |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
3-[4-(2-methylpropyl)piperazin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H19N3O/c1-10(2)9-13-5-7-14(8-6-13)11(15)3-4-12/h10H,3,5-9H2,1-2H3 |
InChI-Schlüssel |
MQJNKXAZDXDWSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCN(CC1)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Benzyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13331448.png)
![3-Chloro-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazine](/img/structure/B13331451.png)
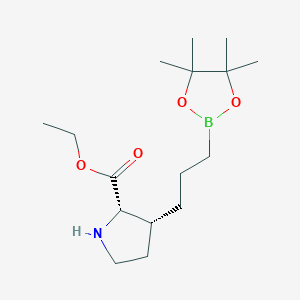
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine](/img/structure/B13331466.png)
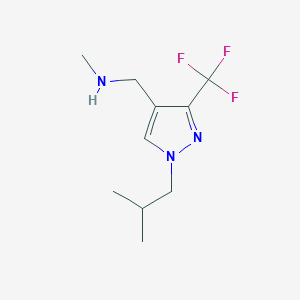
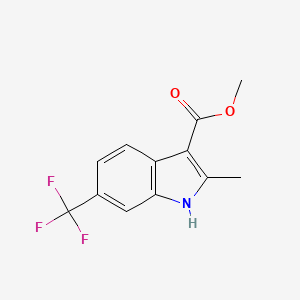

![Benzaldehyde, 3-methoxy-4-[4-(trifluoromethyl)-1H-imidazol-1-yl]-](/img/structure/B13331484.png)
![1-[(Tert-butylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B13331485.png)


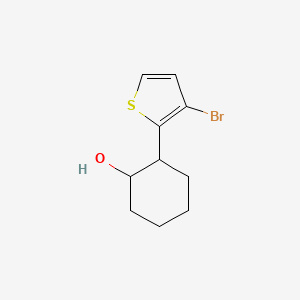
![2-(1H-Benzo[d][1,2,3]triazol-4-yl)cyclohexan-1-one](/img/structure/B13331522.png)
